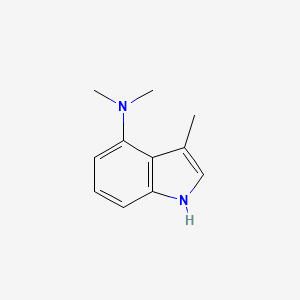
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenyl-2H-1-benzopyran-2-one and pentanol.
Etherification Reaction: The key step involves the etherification of the hydroxyl group at the 7-position of the benzopyran ring with pentanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions.
Automated Synthesis: Automated systems can be employed to optimize reaction conditions and improve yield and purity.
化学反应分析
Types of Reactions
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
相似化合物的比较
Similar Compounds
7-(Methoxy)-3-phenyl-2H-1-benzopyran-2-one: This compound has a methoxy group instead of a pentyloxy group at the 7-position.
7-(Ethoxy)-3-phenyl-2H-1-benzopyran-2-one: This compound has an ethoxy group instead of a pentyloxy group at the 7-position.
7-(Butoxy)-3-phenyl-2H-1-benzopyran-2-one: This compound has a butoxy group instead of a pentyloxy group at the 7-position.
Uniqueness
The uniqueness of 7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one lies in its specific structural features, which may confer distinct biological activities and physicochemical properties compared to its analogs. The length and flexibility of the pentyloxy group can influence the compound’s interactions with molecular targets and its overall pharmacokinetic profile.
属性
CAS 编号 |
112565-27-2 |
|---|---|
分子式 |
C20H20O3 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
7-pentoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C20H20O3/c1-2-3-7-12-22-17-11-10-16-13-18(15-8-5-4-6-9-15)20(21)23-19(16)14-17/h4-6,8-11,13-14H,2-3,7,12H2,1H3 |
InChI 键 |
APKAUQXWXLOUIY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


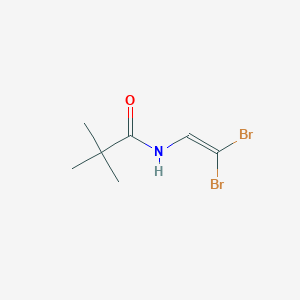
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
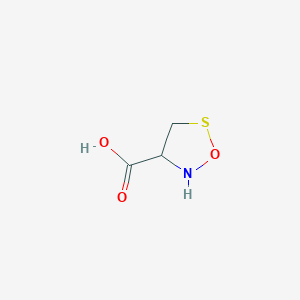
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
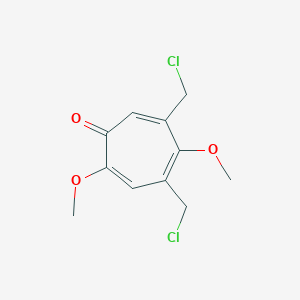
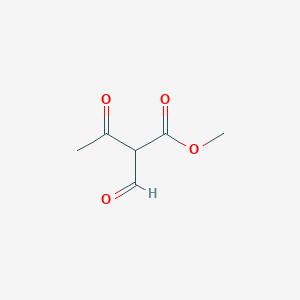
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
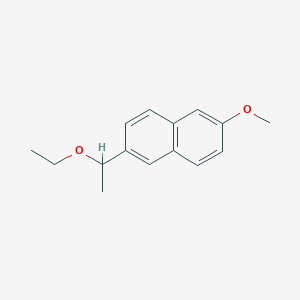
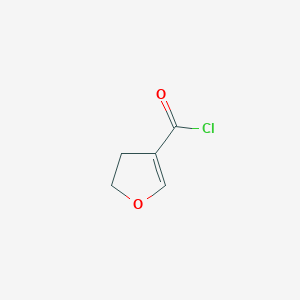
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)

